N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide, commonly known as BFSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
BFSA exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, BFSA inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression and play a crucial role in cancer cell growth and proliferation. In Alzheimer's disease, BFSA inhibits the aggregation of amyloid-beta peptides, which are responsible for the formation of amyloid-beta plaques. In diabetes, BFSA activates the AMP-activated protein kinase pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
BFSA has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, BFSA induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation. In Alzheimer's disease models, BFSA prevents the formation of amyloid-beta plaques, which are responsible for neurodegeneration. In diabetes models, BFSA improves glucose metabolism and insulin sensitivity, leading to improved glycemic control.
Advantages and Limitations for Lab Experiments
BFSA has several advantages for lab experiments, including its high yield and purity, as well as its well-defined mechanism of action. However, BFSA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for BFSA research, including its potential use as a therapeutic agent in other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration of BFSA, as well as its safety and efficacy in humans. Finally, the development of novel BFSA derivatives with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of BFSA involves the reaction of 2-aminobenzothiazole with 4-fluorobenzenesulfonyl chloride and acetic anhydride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain BFSA in high yield and purity.
Scientific Research Applications
BFSA has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, BFSA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, BFSA has been shown to prevent the formation of amyloid-beta plaques, which are a hallmark of the disease. In diabetes research, BFSA has been shown to improve glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S2/c22-14-9-11-15(12-10-14)29(26,27)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)28-21/h1-12H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOACQAPHCURSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide |
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